molecular formula C10H9F4NO2 B11734042 (3S)-3-amino-3-[2-fluoro-3-(trifluoromethyl)phenyl]propanoic acid

(3S)-3-amino-3-[2-fluoro-3-(trifluoromethyl)phenyl]propanoic acid

Cat. No.: B11734042
M. Wt: 251.18 g/mol
InChI Key: HBKNFIAJLRDAQA-ZETCQYMHSA-N
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Description

(3S)-3-amino-3-[2-fluoro-3-(trifluoromethyl)phenyl]propanoic acid: is a synthetic organic compound that features a trifluoromethyl group and a fluorinated aromatic ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3S)-3-amino-3-[2-fluoro-3-(trifluoromethyl)phenyl]propanoic acid typically involves multiple steps, starting from commercially available precursors. . The reaction conditions often require the use of strong bases and controlled temperatures to ensure the desired product is obtained.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and high-throughput screening can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions: (3S)-3-amino-3-[2-fluoro-3-(trifluoromethyl)phenyl]propanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Catalysts such as palladium on carbon (Pd/C) are often used for hydrogenation reactions.

    Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions, often under basic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while substitution reactions can produce a variety of functionalized compounds.

Scientific Research Applications

Chemistry: In chemistry, (3S)-3-amino-3-[2-fluoro-3-(trifluoromethyl)phenyl]propanoic acid is used as a building block for the synthesis of more complex molecules.

Biology and Medicine: In biological and medical research, this compound is investigated for its potential as a pharmaceutical intermediate. The presence of the trifluoromethyl group can improve the bioavailability and metabolic stability of drug candidates .

Industry: In the industrial sector, this compound is used in the development of advanced materials, including polymers and coatings, where its fluorinated structure imparts desirable properties such as hydrophobicity and chemical resistance .

Mechanism of Action

The mechanism of action of (3S)-3-amino-3-[2-fluoro-3-(trifluoromethyl)phenyl]propanoic acid involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to target proteins or enzymes, potentially leading to inhibitory or modulatory effects . The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Uniqueness: What sets (3S)-3-amino-3-[2-fluoro-3-(trifluoromethyl)phenyl]propanoic acid apart is its specific combination of an amino group, a fluorinated aromatic ring, and a trifluoromethyl group. This unique structure provides distinct chemical and biological properties, making it valuable for specialized applications in various fields.

Properties

Molecular Formula

C10H9F4NO2

Molecular Weight

251.18 g/mol

IUPAC Name

(3S)-3-amino-3-[2-fluoro-3-(trifluoromethyl)phenyl]propanoic acid

InChI

InChI=1S/C10H9F4NO2/c11-9-5(7(15)4-8(16)17)2-1-3-6(9)10(12,13)14/h1-3,7H,4,15H2,(H,16,17)/t7-/m0/s1

InChI Key

HBKNFIAJLRDAQA-ZETCQYMHSA-N

Isomeric SMILES

C1=CC(=C(C(=C1)C(F)(F)F)F)[C@H](CC(=O)O)N

Canonical SMILES

C1=CC(=C(C(=C1)C(F)(F)F)F)C(CC(=O)O)N

Origin of Product

United States

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